5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2090900-94-8
VCID: VC2612674
InChI: InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H
SMILES: C1=C(C(=C(C(=N1)Cl)F)C=O)Br
Molecular Formula: C6H2BrClFNO
Molecular Weight: 238.44 g/mol

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde

CAS No.: 2090900-94-8

Cat. No.: VC2612674

Molecular Formula: C6H2BrClFNO

Molecular Weight: 238.44 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde - 2090900-94-8

Specification

CAS No. 2090900-94-8
Molecular Formula C6H2BrClFNO
Molecular Weight 238.44 g/mol
IUPAC Name 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H
Standard InChI Key BMCOSWISHLTTGH-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Cl)F)C=O)Br
Canonical SMILES C1=C(C(=C(C(=N1)Cl)F)C=O)Br

Introduction

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a complex organic compound belonging to the class of halogenated pyridines. It features a pyridine ring with multiple halogen substituents, including bromine, chlorine, and fluorine, along with an aldehyde functional group. This unique arrangement of atoms significantly influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific and industrial applications.

Synthesis Methods

The synthesis of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include sequential halogenation (bromination, chlorination, fluorination) followed by formylation reactions. The Vilsmeier-Haack formylation method is often used to introduce the aldehyde group. Careful control of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity.

Synthesis Steps:

  • Halogenation: Bromination, chlorination, and fluorination of pyridine derivatives.

  • Formylation: Introduction of the aldehyde group using the Vilsmeier-Haack reagent.

Applications and Research Findings

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is primarily used as an intermediate in the synthesis of more complex organic molecules. Its applications span various fields, including medicinal chemistry, materials science, and industrial processes.

Applications:

  • Medicinal Chemistry: Potential precursor for pharmaceuticals due to its unique electronic properties.

  • Materials Science: Used in developing new materials with specific properties.

  • Industrial Processes: Involved in the production of dyes, pigments, and other chemicals.

Research Findings:

  • Biological Activity: Similar compounds have shown potential biological activities, including interactions with enzymes and receptors.

  • Catalytic Systems: The compound's halogen substituents make it a valuable target for developing new catalytic systems.

Chemical Reactions and Mechanisms

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group can be oxidized to form carboxylic acids, reduced to alcohols or amines, and the halogen atoms can undergo nucleophilic substitution.

Types of Reactions:

  • Oxidation: Formation of carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: Formation of alcohols or amines using reagents like lithium aluminum hydride.

  • Substitution: Replacement of halogen atoms with nucleophiles.

Table 2: Potential Applications

ApplicationDescription
Medicinal ChemistryPrecursor for pharmaceuticals
Materials ScienceDevelopment of new materials
Industrial ProcessesProduction of dyes and pigments

Table 3: Types of Chemical Reactions

Reaction TypeProducts
OxidationCarboxylic Acids
ReductionAlcohols or Amines
SubstitutionSubstituted Pyridines

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